![molecular formula C14H24N2O4 B2643643 Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate CAS No. 1334412-70-2](/img/structure/B2643643.png)

Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

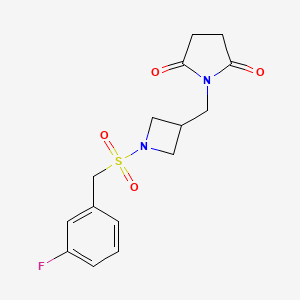

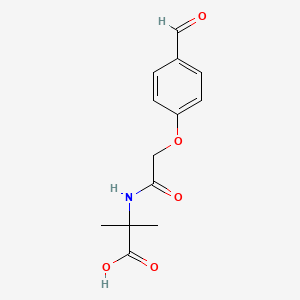

Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate (MDABN) is a heterocyclic organic compound with the empirical formula C15H23NO4. It is also known as 1-tert-Butyl 3a-methyl octahydro-1H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate .

Molecular Structure Analysis

MDABN has a complex molecular structure that includes a bicyclic nonane structure, a tert-butyl group, and a carboxylate group . The molecular weight is 284.35 . Further structural analysis would require more detailed information such as spectroscopic data.Physical And Chemical Properties Analysis

The physical and chemical properties of MDABN are not fully detailed in the search results. The molecular weight is 284.35 , and it is likely a solid at room temperature given its structure. More specific properties such as melting point, boiling point, and solubility would require additional information.Aplicaciones Científicas De Investigación

- Application : DABCO serves as a catalyst in reactions like the Morita–Baylis–Hillman and Knoevenagel reactions . Its use as a base, catalyst, and reagent is well-documented in the literature.

- Application : The catalyst efficiently produces pyrimido[4,5-d]pyrimidinones and pyrano[2,3-d]-pyrimidinones in high yields .

- Application : Some of these compounds exhibit analgesic activity in animal models, making them potential candidates for pain management .

- Application : It serves as a building block for preparing 1,4-disubstituted piperazines and other related compounds .

- Application : For example, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) serves as a source of SO2, and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) acts as an electrophilic fluorinating agent .

Catalysis in Organic Chemistry

Synthesis of Pyrimido[4,5-d]pyrimidinones and Pyrano[2,3-d]-pyrimidinones

Analgesic and Sedative Activity

Building Blocks for Organic Synthesis

Electrophilic Fluorination

Comparison with Related Compounds

Propiedades

IUPAC Name |

1-O-tert-butyl 3a-O-methyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-8-6-14(11(17)19-4)5-7-15-9-10(14)16/h10,15H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWFUTXQCYIPOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1CNCC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B2643561.png)

![Methyl 3-(3-(4-chlorobenzoyl)thioureido)benzo[b]thiophene-2-carboxylate](/img/structure/B2643562.png)

![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2643571.png)

![3-(4-Fluorophenyl)-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2643581.png)

![4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate](/img/structure/B2643583.png)